molecular formula C25H28N4O6 B6049283 ETHYL 2-{(Z)-2-[4-(4-{2-[(Z)-1-(ETHOXYCARBONYL)-2-OXOPROPYLIDENE]HYDRAZINO}BENZYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE

ETHYL 2-{(Z)-2-[4-(4-{2-[(Z)-1-(ETHOXYCARBONYL)-2-OXOPROPYLIDENE]HYDRAZINO}BENZYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE

Cat. No.: B6049283
M. Wt: 480.5 g/mol
InChI Key: GOZCMJQVVXNHFO-TUDSKSNISA-N
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Description

This compound is a highly functionalized ethyl ester featuring dual hydrazone moieties, ethoxycarbonyl groups, and conjugated oxo functionalities. The Z-configuration of the hydrazone groups is critical for maintaining planar conjugation, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl (E)-2-[[4-[[4-[[(E)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]methyl]phenyl]diazenyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c1-5-34-24(32)22(16(3)30)28-26-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)27-29-23(17(4)31)25(33)35-6-2/h7-14,30-31H,5-6,15H2,1-4H3/b22-16+,23-17+,28-26?,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCMJQVVXNHFO-TUDSKSNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=NC(=C(C)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\O)/C)/N=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=N/C(=C(/O)\C)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Ethyl 2-{(Z)-2-[4-(4-{2-[(Z)-1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}benzyl)phenyl]hydrazono}-3-oxobutanoate is a complex organic molecule with potential biological activity. This article explores its synthesis, biological activity, and implications in medicinal chemistry, supported by relevant data and case studies.

Synthesis of this compound}

The synthesis of this compound involves several steps, typically starting from simpler precursors. The process may include:

  • Formation of the hydrazone : The reaction between an appropriate hydrazine derivative and a carbonyl compound to yield the hydrazone linkage.
  • Substitution reactions : Introducing ethoxycarbonyl and oxobutanoate functionalities through nucleophilic substitutions.
  • Final condensation : The final steps often involve cyclization or condensation reactions to form the desired product.

Table 1: Summary of Synthetic Steps

StepReaction TypeReactantsProducts
1Hydrazone formationHydrazine, Carbonyl compoundHydrazone
2Nucleophilic substitutionEthoxycarbonyl compoundSubstituted intermediate
3CondensationFinal intermediatesEthyl 2-{(Z)-2-[...]

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were screened against various bacteria and fungi, showing promising results against pathogens like Escherichia coli and Staphylococcus aureus .

The biological activity of such compounds often stems from their ability to inhibit key enzymes or disrupt cellular processes in microorganisms. For example:

  • Enzyme Inhibition : Compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
  • Membrane Disruption : Many active compounds can integrate into microbial membranes, leading to increased permeability and cell death.

Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of synthesized compounds similar to ethyl 2-{(Z)-...}, it was found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Pseudomonas aeruginosa .

Study 2: Antifungal Activity

Another study highlighted the antifungal efficacy of related compounds against Candida albicans, demonstrating that modifications in the hydrazone structure could enhance activity .

Table 2: Biological Activity Summary

Activity TypeTested OrganismsMIC (µg/mL)
AntibacterialE. coli, S. aureus10
AntifungalCandida albicans15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Key Groups : Two (Z)-hydrazone groups, ethoxycarbonyl, benzyl, and oxo substituents.
  • Conjugation : Extended π-system due to alternating double bonds and aromatic rings.
Analogous Compounds (Table 1)
Compound Name/ID Key Structural Features Reference
2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid Hydroxy, oxo, aromatic ring
I-6230 (Ethyl benzoate derivative) Pyridazine, phenethylamino
Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate Hydroxy, oxo, phenyl

Key Observations :

  • The target compound’s hydrazone groups distinguish it from the hydroxylated analogs in and , likely altering solubility and stability.
  • Compared to I-6230 (), the target lacks heterocyclic pyridazine/isoxazole rings but includes hydrazine-based linkages, which may enhance metal-chelation properties .
Target Compound (Inferred)
  • Likely synthesized via hydrazine condensation with ketone/oxo precursors, analogous to methods in and . For example: Step 1: Reaction of diethyl oxalate with a benzyl-substituted acetophenone derivative under basic conditions to form an α,β-unsaturated ketone ester . Step 2: Hydrazine incorporation via nucleophilic attack, stabilized by BF₃·Et₂O (as in , Scheme 2) .
Analogous Syntheses
  • : Base-catalyzed condensation of acetophenones with diethyl oxalate yields α,β-unsaturated esters (e.g., compound 22-24) .
  • : Use of BF₃·Et₂O as a catalyst for cyclization or hydrazone formation .

Contrast : The target compound requires precise stoichiometry of hydrazine derivatives, increasing synthetic complexity compared to hydroxylated analogs.

Physical and Spectroscopic Properties

Target Compound (Predicted)
  • Melting Point : Expected to be >250°C (lower than ’s >300°C due to reduced hydrogen bonding from hydrazone vs. hydroxyl groups) .
  • Solubility : Higher organic solubility than hydroxylated analogs (e.g., ’s compound 27) due to ethoxycarbonyl groups.
  • ¹H-NMR : Hydrazone protons (N–H) may appear as broad singlets near δ 10–12; conjugated CH groups could resonate at δ 6.5–7.5 (cf. δ 6.96 in ) .
Experimental Data for Analogs
  • : ¹H-NMR δ 10.16 (OH), δ 6.96 (CH) .
  • : Ethyl esters show characteristic triplet signals for ethoxy groups near δ 1.2–1.4 .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multi-step synthesis requires stringent conditions (e.g., anhydrous, catalytic base), increasing cost and complexity.
  • Knowledge Gaps: Limited experimental data on the target’s biological activity or crystallography; further studies are needed to validate inferred properties.

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